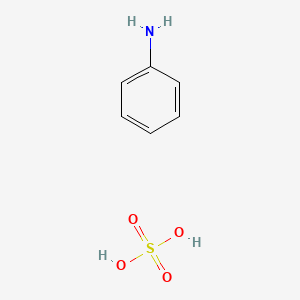

Aniline sulphate

Vue d'ensemble

Description

C12H16N2O4S

. It appears as a white crystalline powder and is primarily used in organic synthesis. This compound is notable for its role in the detection of lignin in paper products, where it produces a yellow color reaction .Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aniline sulphate is typically synthesized by reacting aniline with sulphuric acid. The reaction is straightforward and involves heating aniline with concentrated sulphuric acid, resulting in the formation of this compound:

2C6H5NH2+H2SO4→(C6H5NH3)2SO4

Industrial Production Methods: In industrial settings, the production of this compound follows a similar method but on a larger scale. The process involves careful control of temperature and concentration to ensure high yield and purity. The reaction is typically carried out in stainless steel reactors to withstand the corrosive nature of sulphuric acid.

Analyse Des Réactions Chimiques

Coordination Chemistry with Transition Metals

Aniline sulfate reacts with copper(II) salts (e.g., CuSO₄, CuCl₂, CuBr₂) in aqueous solutions to form copper(II)-aniline complexes rather than conductive polyaniline composites, as previously hypothesized. Key findings include:

-

Product Characterization :

-

Reaction Conditions :

Copper Salt Solvent Product Conductivity CuSO₄ H₂O <10⁻⁶ S/cm CuCl₂ H₂O <10⁻⁶ S/cm CuBr₂ H₂O <10⁻⁶ S/cm

Oxidative Polymerization

Aniline sulfate participates in oxidative polymerization under acidic conditions, often yielding polyaniline (PANI) derivatives:

-

Silver Nitrate Acceleration :

-

Electrochemical Oxidation :

Catalytic Pathways

The synthesis of aniline via benzene amination on Ni(111) surfaces involves two mechanisms:

-

Langmuir-Hinshelwood :

-

Rideal-Eley :

Stability and Decomposition

Applications De Recherche Scientifique

Chemical Synthesis

Aniline sulfate serves as a precursor in the synthesis of various chemical compounds. It is particularly important in the production of:

- Dyes and Pigments : Aniline derivatives are widely used in dye manufacturing. Aniline sulfate can be converted into sulfanilic acid, which is a key intermediate for azo dyes. These dyes are essential in textile and food industries due to their vibrant colors and stability .

- Pharmaceuticals : Aniline sulfate can be transformed into various pharmaceutical compounds. For instance, it is involved in the synthesis of acetaminophen (paracetamol), a widely used analgesic and antipyretic drug .

Environmental Applications

Aniline sulfate also plays a role in environmental science, particularly in wastewater treatment:

- Microbial Community Dynamics : Studies have shown that aniline influences microbial communities involved in sulfate reduction processes. In laboratory settings, increasing concentrations of aniline have been found to affect the performance of bioreactors designed for treating high-sulfate wastewater. The presence of aniline alters the microbial community structure, favoring sulfate-reducing bacteria (SRB) such as Desulfomicrobium, which are crucial for bioremediation efforts .

- Toxicity Assessment : Aniline sulfate is recognized for its toxicity, which necessitates careful monitoring in industrial applications. Its toxicological profile includes adverse effects on aquatic organisms and potential health risks to humans .

Analytical Chemistry

In analytical chemistry, aniline sulfate finds use as a reagent:

- Detection of Lignin : A 1% solution of aniline sulfate is employed as a reagent for detecting lignin in mechanical pulp paper. This application is significant in the paper industry, where lignin content can influence the quality and properties of paper products. The reaction produces distinct color changes depending on the type of fiber present .

- Titration Methods : Aniline sulfate has been utilized in titration methods to analyze mixtures containing acetanilid and acetphenetidin. This application demonstrates its role in pharmaceutical analysis and quality control .

Case Studies

-

Wastewater Treatment Case Study :

- A laboratory-scale expanded granular sludge bed reactor was employed to study the effects of aniline on microbial communities involved in sulfate reduction. The study revealed that high concentrations of aniline led to the accumulation of volatile fatty acids, which adversely affected the performance of the bioreactor, highlighting the need for careful management of aniline concentrations in wastewater treatment processes .

-

Colorimetric Analysis Case Study :

- In a series of experiments focused on paper quality assessment, aniline sulfate was used to detect lignin content. The results showed that different types of fibers produced distinct color reactions when treated with aniline sulfate, confirming its utility as a reliable reagent in quality control processes within the paper industry .

Mécanisme D'action

The mechanism by which aniline sulphate exerts its effects is primarily through its interaction with other chemicals. In the detection of lignin, for example, this compound reacts with lignin-containing fibers to produce a yellow color, indicating the presence of lignin. This reaction involves the formation of a complex between this compound and lignin, which is detectable by its distinct color change.

Comparaison Avec Des Composés Similaires

Aniline sulphate can be compared with other similar compounds such as:

Aniline hydrochloride: Similar in structure but used in different applications, primarily in the synthesis of dyes.

Phenylamine: Another name for aniline, used interchangeably in various contexts.

Sulfanilic acid: A sulfonated derivative of aniline, used in the synthesis of azo dyes.

Uniqueness: this compound is unique due to its specific application in lignin detection and its role in organic synthesis. Its ability to form a distinct color reaction with lignin sets it apart from other aniline derivatives.

Activité Biologique

Aniline sulfate, a salt derived from aniline, has garnered attention for its biological activities and potential applications in various fields, including medicine and environmental science. This article explores the biological activity of aniline sulfate, focusing on its antimicrobial properties, toxicological effects, and interactions with biological systems.

Overview of Aniline Sulfate

Aniline sulfate is formed by the reaction of aniline with sulfuric acid, resulting in a compound that retains the functional properties of aniline while exhibiting different solubility and reactivity characteristics. This compound is often used in chemical synthesis and has implications in pharmacology due to its interactions with biological systems.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of aniline sulfate and related compounds. For instance, a series of benzylated intermediates derived from salicylanilide were tested against Staphylococcus aureus , revealing significant antibacterial activity .

Table 1: Antimicrobial Activity of Aniline Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Aniline sulfate | Staphylococcus aureus | >256 µg/mL |

| Benzylated derivatives | Various strains | >256 µg/mL |

| Salicylanilide derivatives | Staphylococcus aureus | <10 µg/mL |

This table summarizes the varying effectiveness of different aniline derivatives against bacterial strains. Notably, while aniline sulfate itself showed limited activity, derivatives like salicylanilide exhibited potent antibacterial effects.

Toxicological Effects

The toxicological profile of aniline and its salts, including aniline sulfate, has been extensively studied. An evaluation statement highlighted that exposure to aniline can lead to significant health risks, including carcinogenicity and methaemoglobinemia, where hemoglobin is altered to a form that cannot carry oxygen effectively .

Key Toxicological Findings:

- Carcinogenic Potential : Occupational exposure to aniline has been linked to bladder cancer through several case-control studies.

- Toxicokinetics : Aniline is well absorbed via oral, dermal, and inhalation routes, with absorption rates varying between species .

- Health Effects : Chronic exposure can lead to systemic toxicity affecting red blood cells and spleen function.

Biological Mechanisms

The biological mechanisms through which aniline sulfate exerts its effects are multifaceted. Research indicates that it may influence cellular processes by modulating oxidative stress pathways and interacting with various cellular targets.

Case Study: Enhanced Degradation by Desulfatiglans anilini

A notable case study involved the sulfate-reducing bacterium Desulfatiglans anilini , which demonstrated enhanced degradation of aniline in anaerobic conditions. This organism utilizes aniline as a carbon source, indicating potential bioremediation applications for environments contaminated with aromatic amines .

Propriétés

IUPAC Name |

aniline;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.H2O4S/c7-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,7H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOLGSSKLPLTDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2424-53-5, 29961-02-2, 542-16-5, 62-53-3 (Parent) | |

| Details | Compound: Benzenamine, sulfate (2:1) | |

| Record name | Benzenamine, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2424-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzenamine, sulfate (2:1) | |

| Record name | Benzenamine, homopolymer, sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29961-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzenamine, sulfate (2:1) | |

| Record name | Benzenamine, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzenamine, sulfate (2:1) | |

| Record name | Aniline sulphate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Details | Compound: Benzenamine, sulfate (2:1) | |

| Record name | Aniline sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020305504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90942445 | |

| Record name | Sulfuric acid--aniline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20305-50-4, 2424-53-5 | |

| Record name | Benzenamine, sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20305-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline sulphate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020305504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--aniline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aniline sulphate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aniline sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.